molecular formula C9H12O2 B8751834 Methyl 3-cyclopentylprop-2-ynoate

Methyl 3-cyclopentylprop-2-ynoate

Cat. No.: B8751834
M. Wt: 152.19 g/mol
InChI Key: IIHASSVJROUZJO-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentylprop-2-ynoate is a methyl ester derivative of a propynoic acid substituted with a cyclopentyl group at the third carbon of the alkyne chain. Methyl esters, in general, are widely used as intermediates in chemical synthesis due to their stability and ease of hydrolysis under basic conditions .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 3-cyclopentylprop-2-ynoate

InChI

InChI=1S/C9H12O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-5H2,1H3

InChI Key

IIHASSVJROUZJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCC1

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyclopentylpropiolic Acid

Propiolic acid derivatives are typically synthesized via alkynylation of cyclopentyl halides. For example, cyclopentylmagnesium bromide reacts with propargyl bromide in a Grignard coupling to form 3-cyclopentylpropiolic acid after oxidation. Alternative routes employ Sonogashira coupling between cyclopentyl halides and terminal alkynes, though this requires palladium catalysts.

Acid-Catalyzed Esterification

The carboxylic acid is esterified using methanol and sulfuric acid (H₂SO₄) under reflux (65–70°C) for 12–24 hours. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.

Reaction Conditions:

ParameterValue
CatalystH₂SO₄ (3–5 wt%)
Temperature65–70°C (reflux)
Molar Ratio (MeOH)6:1 to 30:1
Yield72–95%

Excess methanol drives equilibrium toward ester formation. Higher molar ratios (30:1) improve yields but require longer reaction times (48–96 hours).

Direct Alkyne Esterification via Catalytic Methods

To bypass propiolic acid synthesis, direct coupling of cyclopentyl alkynes with methyl esters has been explored.

Iron-Catalyzed Reductive Coupling

Iron catalysts enable coupling between cyclopentyl iodides and methyl propiolate. For instance, iodocyclohexane reacts with methyl 4-ethynylbenzoate in the presence of Fe(acac)₃ and Zn powder, yielding the target compound at 60°C in THF.

Key Data:

  • Catalyst: Fe(acac)₃ (5 mol%)

  • Reducing Agent: Zn powder (2 equiv)

  • Solvent: THF

  • Yield: 78–85%

Copper-Mediated Alkynylation

Copper(I) iodide facilitates Sonogashira-type couplings between cyclopentyl halides and methyl propiolate. This method avoids palladium, reducing costs.

Optimized Protocol:

ComponentQuantity
CuI10 mol%
BaseEt₃N (3 equiv)
SolventDMF
Temperature80°C
Yield65–72%

Solid Acid-Catalyzed Esterification

Heterogeneous catalysts like ZnAlMCM-41 and polystyrene-based sulfonic acids offer eco-friendly alternatives to H₂SO₄.

ZnAlMCM-41 Catalysis

ZnAlMCM-41, a mesoporous solid acid, achieves 92% yield in 6 hours at 60°C using a 6:1 methanol-to-acid ratio. Its high surface area (≥800 m²/g) and acid strength (1.2 mmol H⁺/g) enhance reactivity.

Advantages:

  • Recyclability (≥10 cycles without activity loss)

  • Reduced waste compared to homogeneous acids

Polystyrene-Supported Sulfonic Acids

Functionalized polystyrene resins (e.g., sPS-S) exhibit superacidity (H₀ ≤ −12), enabling esterification at room temperature.

ParameterValue
Catalyst Loading0.5–1.0 wt%
Temperature25°C
Time24–48 hours
Yield88–90%

Industrial-Scale Production

Continuous Flow Reactors

Continuous systems optimize heat/mass transfer, reducing reaction times. A tubular reactor operating at 70°C with H₂SO₄ achieves 94% conversion in 2 hours.

Process Metrics:

MetricValue
Residence Time120 minutes
Throughput50 L/h
Purity≥99% (GC analysis)

Catalytic Distillation

Combining reaction and separation steps improves efficiency. Methanol is fed countercurrently to the acid stream, with H₂SO₄ immobilized on silica gel.

Mechanistic Insights

Acid-Catalyzed Pathway

  • Protonation : H₂SO₄ protonates the carbonyl oxygen of 3-cyclopentylpropiolic acid, forming an oxonium ion.

  • Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, yielding a tetrahedral intermediate.

  • Deprotonation : Loss of water regenerates the acid catalyst and forms the ester.

Transition Metal-Mediated Coupling

In Sonogashira reactions, CuI oxidatively adds to the alkyne, forming a copper acetylide. Subsequent transmetallation with a palladium-cyclopentyl complex facilitates C–C bond formation.

Comparative Analysis of Methods

MethodYield (%)Time (h)CostScalability
H₂SO₄ Esterification9548LowHigh
Fe-Catalyzed Coupling8524MediumModerate
ZnAlMCM-41926HighHigh
Continuous Flow942HighIndustrial

Challenges and Optimization Strategies

  • Byproduct Formation : Excess methanol minimizes oligomerization but increases purification costs. Molecular sieves (3Å) absorb water, shifting equilibrium.

  • Catalyst Deactivation : Solid acids like ZnAlMCM-41 require calcination (550°C, 6 hours) to restore activity after 10 cycles.

  • Safety : Exothermic esterification necessitates temperature control. Adiabatic reactors with cooling jackets prevent runaway reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopentylprop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, yielding alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyclopentylprop-2-ynoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of methyl 3-cyclopentylpropiolate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-cyclopentylpropiolate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may bind to active sites on enzymes, altering their activity and influencing metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs identified in the evidence, focusing on substituents and molecular characteristics:

Compound Name Molecular Formula Average Mass Key Substituents Key Differences Reference
Methyl 3-cyclopentylprop-2-ynoate C9H12O2 (inferred) ~152.19 (calc) Cyclopentyl group Parent compound for comparison -
Ethyl 3-cyclopropylprop-2-ynoate C8H10O2 138.166 Cyclopropyl group, ethyl ester Smaller substituent (cyclopropyl vs. cyclopentyl); ethyl ester vs. methyl ester
Methyl 3-(4-fluorophenyl)prop-2-ynoate C10H7FO2 178.16 4-fluorophenyl group Aromatic vs. alicyclic substituent; increased electronegativity
Methyl 2-hexenoate C7H12O2 128.17 Linear hexenoate chain Unsaturated linear chain vs. cyclic substituent

Key Observations :

  • Steric Effects: The cyclopentyl group in this compound introduces greater steric hindrance compared to the cyclopropyl group in Ethyl 3-cyclopropylprop-2-ynoate, likely reducing reaction rates in nucleophilic substitutions .
  • Solubility: Cyclopentyl and cyclopropyl substituents may lower water solubility compared to linear esters like Methyl 2-hexenoate, which lacks bulky cyclic groups .

Physicochemical Properties

Limited direct data exists for this compound, but comparisons can be inferred from analogous methyl esters:

  • Boiling Point: Methyl esters with bulky substituents (e.g., cyclopentyl) typically exhibit higher boiling points due to increased molecular weight and reduced volatility. For example, Methyl 2-hexenoate (MW 128.17) has a boiling point of ~170°C , whereas this compound (MW ~152) may exceed this range.
  • Stability : Cyclic substituents may enhance thermal stability compared to linear esters, as seen in resin-derived methyl esters like sandaracopimaric acid methyl ester (stable up to 250°C in gas chromatography) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-cyclopentylprop-2-ynoate in laboratory settings?

  • Methodological Answer : Researchers must use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. All experiments should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated into halogenated organic waste containers and disposed of via licensed hazardous waste management services. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) followed by ethanol rinsing .

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Common routes include Sonogashira coupling between methyl propiolate and cyclopentyl halides. Yield optimization involves:

  • Catalyst tuning : Palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) at 0.5–1 mol% loading.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) under inert atmospheres.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95%) .

Q. How should researchers characterize this compound and its derivatives spectroscopically?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) typically shows a singlet at δ 3.7 ppm (ester methyl) and a triplet for the cyclopentyl protons (δ 1.5–2.1 ppm).
  • IR : Confirm the alkyne stretch near 2100–2260 cm⁻¹ and ester carbonyl at ~1720 cm⁻¹.
  • MS : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 166.10). Cross-reference with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced Research Questions

Q. How does the electronic nature of the cyclopentyl group influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The cyclopentyl group’s electron-donating inductive effect stabilizes transition states in [2+2] or Diels-Alder reactions. To assess this:

  • Compare reaction rates with analogs (e.g., cyclohexyl or aryl substituents) using kinetic studies.
  • Employ Hammett plots to correlate substituent effects with reaction outcomes.
    Computational modeling (e.g., NBO analysis) quantifies charge distribution at the triple bond .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
  • Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns.
  • 2D techniques : Use HSQC and HMBC to assign overlapping signals in complex mixtures.
    Discrepancies between experimental and theoretical IR peaks may indicate conformational flexibility or solvent interactions .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of nucleophilic additions to this compound?

  • Methodological Answer :

  • Optimize the molecule’s geometry using B3LYP/6-31G(d) to calculate LUMO distribution.
  • Simulate nucleophilic attack (e.g., by amines or Grignard reagents) at the α- vs. β-position of the alkyne.
  • Compare activation energies (ΔG‡) for each pathway using transition-state theory. Experimental validation via trapping intermediates (e.g., with TEMPO) confirms computational predictions .

Q. What green chemistry principles can improve the sustainability of this compound synthesis?

  • Methodological Answer :

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse across 5+ cycles.
  • Atom economy : Optimize stoichiometry to minimize byproducts (e.g., use 1.1 eq. cyclopentyl halide).
    Life-cycle assessment (LCA) tools quantify environmental impacts (e.g., E-factor reduction by 40%) .

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